- Catalytic borylation of methaneScience (Washington, 2016, 351(6280), 1424-1427,
Cas no 78782-17-9 (Bis[(pinacolato)boryl]methane)
Bis[(pinacolato)boryl]methane structure
Bis[(pinacolato)boryl]methane Properties
Names and Identifiers
-
- Bis[(pinacolato)boryl]methane
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
- 4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
- Bis((pinacolato)boryl)methane
- Methylenedi(boronic Acid Pinacol Ester)
- AMY1128
- SY040252
- DS-11521
- CS-0153823
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- FT-0663384
- 1,3,2-Dioxaborolane, 2,2'-methylenebis[4,4,5,5-tetramethyl-
- EN300-214736
- H10252
- AKOS027324523
- SCHEMBL10001281
- A914795
- 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- DTXSID80462021
- 78782-17-9
- MFCD27977747
- B4103
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;
- +Expand
-
- MFCD27977747
- MQYZGGWWHUGYDR-UHFFFAOYSA-N
- 1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
- O1C(C)(C)C(C)(C)OB1CB1OC(C)(C)C(C)(C)O1
Computed Properties
- 268.20200
- 0
- 4
- 2
- 268.2017196g/mol
- 19
- 300
- 0
- 0
- 0
- 0
- 0
- 1
- 36.9Ų
Experimental Properties
- 2.71000
- 36.92000
- 272.0±23.0 °C at 760 mmHg
- 51.0 to 55.0 deg-C
- Fahrenheit: >230 ° f
Celsius: >110 ° c - No data available
Bis[(pinacolato)boryl]methane Price
Bis[(pinacolato)boryl]methane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Reference
- Catalyst-controlled selectivity in the C-H borylation of methane and ethaneScience (Washington, 2016, 351(6280), 1421-1424,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Reference
Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters
Organic Letters,
2014,
16(24),
6342-6345
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium Solvents: Benzene
Reference
Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling
Organometallics,
2001,
20(18),
3962-3965
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide , Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 80 °C
Reference
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Catalysis Science & Technology,
2023,
13(1),
147-156
,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
Reference
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
ACS Catalysis,
2016,
6(12),
8332-8335
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Reference
Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters
Angewandte Chemie,
2023,
62(34),
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Reference
Direct light-enabled access to α-boryl radicals: application in the stereodivergent synthesis of allyl boronic esters
ChemRxiv,
2023,
1,
1-9
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 20 min, -78 °C; 2.5 h, -78 °C
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
Reference
Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes
Journal of the American Chemical Society,
2015,
137(19),
6176-6179
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, rt
Reference
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates
Journal of the American Chemical Society,
2014,
136(18),
6534-6537
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Reference
A Boron Alkylidene-Alkene Cycloaddition Reaction: Application to the Synthesis of Aphanamal
Angewandte Chemie,
2017,
56(38),
11485-11489
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Reference
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
Journal of the American Chemical Society,
2014,
136(30),
10581-10584
,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
Reference
A site-selective and stereospecific cascade Suzuki-Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2'-dihalo 1,1'-biaryls
Chemical Communications (Cambridge,
2021,
57(32),
3909-3912
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, rt
Reference
Enantiomerically Enriched Tris(boronates): Readily Accessible Conjunctive Reagents for Asymmetric Synthesis
Journal of the American Chemical Society,
2014,
136(46),
16140-16143
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ; 6 h, 50 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Reference
Electrooxidative Activation of B-B Bond in B2cat2: Access to gem-Diborylalkanes via Paired Electrolysis
Angewandte Chemie,
2023,
62(14),
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt
Reference
Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A
Organic Letters,
2021,
23(15),
5755-5760
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) , Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ; 24 h, 80 °C
Reference
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Green Chemistry,
2020,
22(9),
2799-2803
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Reference
Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2'-bipyridyl analogues
Chemical Communications (Cambridge,
2017,
53(54),
7573-7576
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Reference
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Journal of the American Chemical Society,
2017,
139(2),
976-984
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Reference
Organophotocatalytic N-O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform
ACS Catalysis,
2022,
12(16),
10047-10056
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Reference
Organophotocatalytic N-O bond cleavage of Weinreb amides: mechanism-guided evolution of a PET to ConPET platform
ChemRxiv,
2022,
1,
1-15
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Manganese dibromide Solvents: 1,2-Dimethoxyethane ; 10 h
1.2 4 h, rt
1.2 4 h, rt
Reference
Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides
Journal of the American Chemical Society,
2016,
138(19),
6139-6142
,
Bis[(pinacolato)boryl]methane Raw materials
- Methoxyboronic acid pinacol ester
- 2-Iodomethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Dibromomethane
- 2,3-Dimethylbutane-2,3-diol
Bis[(pinacolato)boryl]methane Preparation Products
Bis[(pinacolato)boryl]methane Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:78782-17-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:78782-17-9)
TANG SI LEI
15026964105
2881489226@qq.com
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
99%/99%
100g/500g
294.0/1089.0